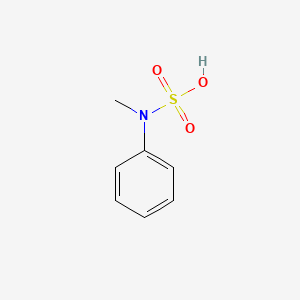

Methylphenylsulfamic acid

Beschreibung

Methylphenylsulfamic acid (hypothetical structure: N-methyl-N-phenylsulfamic acid, C₇H₉NO₃S) is a sulfamic acid derivative where the amino group is substituted with a methyl and phenyl group. Sulfamic acid (H₂NSO₃H) serves as the parent compound, and its derivatives are characterized by modifications to the amino group or esterification of the sulfonic acid moiety. Methylphenylsulfamic acid is likely utilized in pharmaceutical intermediates, agrochemicals, or material science due to its dual functional groups (sulfamate and aromatic ring), which confer unique reactivity and solubility properties .

Eigenschaften

CAS-Nummer |

45988-18-9 |

|---|---|

Molekularformel |

C7H9NO3S |

Molekulargewicht |

187.22 g/mol |

IUPAC-Name |

methyl(phenyl)sulfamic acid |

InChI |

InChI=1S/C7H9NO3S/c1-8(12(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,11) |

InChI-Schlüssel |

UONBCMCTTMKOMD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylphenylsulfamic acid can be synthesized through the reaction of phenylamine (aniline) with chlorosulfonic acid, followed by the introduction of a methyl group. The reaction typically occurs under controlled temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{C6H5NH2 + ClSO3H → C6H5NHSO3H + HCl} ] [ \text{C6H5NHSO3H + CH3Cl → C6H5N(CH3)SO3H} ]

Industrial Production Methods

In industrial settings, the production of methylphenylsulfamic acid involves large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methylphenylsulfamic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methylphenylsulfamic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of methylphenylsulfamic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it effective in catalyzing various chemical reactions. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The molecular targets include amino acid residues in proteins, leading to changes in their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares Methylphenylsulfamic acid with structurally related compounds, focusing on molecular features and functional groups:

Physicochemical Properties

- Solubility : Sulfamates (e.g., Methylphenylsulfamic acid) are more water-soluble than sulfonamides due to ionic character. However, esterification (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) reduces polarity, enhancing lipid solubility for blood-brain barrier penetration .

- Thermal Stability : Sulfonyl groups (e.g., in ) confer higher thermal stability than sulfamate esters, which may decompose at elevated temperatures .

Research Findings and Industrial Relevance

- Pharmaceuticals : Sulfamates are explored as protease inhibitors and antiepileptics, while sulfonamides remain foundational in antibiotic therapy .

- Agrochemicals : Methylphenylsulfamic acid derivatives could act as herbicides due to their structural similarity to sulfonylurea agrochemicals, which inhibit acetolactate synthase .

- Material Science: The perfluorinated sulfonamide in (C₉H₄F₁₇NO₂S) demonstrates applications in hydrophobic coatings, contrasting with polar sulfamates used in ionic liquids .

Challenges and Contradictions

- Synthetic Complexity : ’s multi-substituted sulfamate requires intricate synthesis compared to simpler sulfonamides, limiting scalability .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methylphenylsulfamic acid purity and structure?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Titration methods (e.g., acid-base titration) can quantify sulfonic acid groups .

- Data Reporting : Include raw spectra, retention times, and titration curves in supplementary materials. Reference known spectra for comparison and report signal-to-noise ratios for reproducibility .

Q. How should researchers design synthesis protocols for Methylphenylsulfamic acid to ensure reproducibility?

- Experimental Design :

Specify reaction conditions (temperature, solvent, catalyst) and molar ratios.

Include purification steps (e.g., recrystallization solvents, column chromatography parameters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.